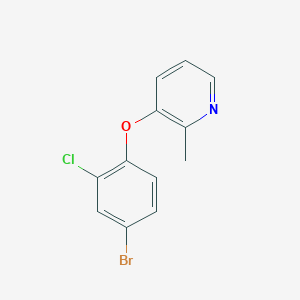
(2-pyridin-2-yl-ethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Pyridin-2-ylethyl)indole is a heterocyclic compound that combines the structural features of both indole and pyridine. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, while pyridine is a simple aromatic ring with a nitrogen atom. The combination of these two structures in 1-(2-pyridin-2-ylethyl)indole results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Pyridin-2-ylethyl)indole can be synthesized through various methods. One common approach involves the palladium-catalyzed Larock indole synthesis, which utilizes ortho-iodoanilines and internal alkynes to form the indole ring . Another method involves the Buchwald-Hartwig amination followed by C-H activation to introduce the pyridine moiety . These reactions typically require specific catalysts, ligands, and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of 1-(2-pyridin-2-ylethyl)indole may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Pyridin-2-ylethyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the indole ring to indoline.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine, chlorine), nitro groups, and other electrophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
1-(2-Pyridin-2-ylethyl)indole has a wide range of applications in scientific research:
Mechanism of Action
1-(2-Pyridin-2-ylethyl)indole can be compared with other similar compounds, such as:
Indole: A simpler structure without the pyridine moiety, widely found in nature and used in pharmaceuticals.
Pyridine: A basic aromatic ring with a nitrogen atom, used as a precursor for various chemical syntheses.
Pyrido[1,2-a]indole: A fused ring system combining indole and pyridine, known for its biological activities and fluorescent properties.
Uniqueness: 1-(2-Pyridin-2-ylethyl)indole is unique due to its combination of indole and pyridine structures, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for research and industrial applications.
Comparison with Similar Compounds
- Indole
- Pyridine
- Pyrido[1,2-a]indole
Properties
Molecular Formula |
C15H14N2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(2-pyridin-2-ylethyl)indole |
InChI |
InChI=1S/C15H14N2/c1-2-7-15-13(5-1)8-11-17(15)12-9-14-6-3-4-10-16-14/h1-8,10-11H,9,12H2 |
InChI Key |
PGGGPJBOOYCFEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Pyridazin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13874302.png)







![[3-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B13874364.png)
